molecular formula C14H15ClN4O4 B6426532 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide CAS No. 2034356-51-7

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide

Cat. No. B6426532
CAS RN: 2034356-51-7
M. Wt: 338.74 g/mol
InChI Key: LRWOMSAGXMUMMC-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide” is a derivative of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), an organic triazine commonly used for activation of carboxylic acids, particularly for amide synthesis .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and one chlorine atom attached. It also has a morpholinium ring attached to the triazine ring .


Chemical Reactions Analysis

DMTMM is used in amide coupling, one of the most common reactions in organic chemistry. It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of DMTMM include a molar mass of 276.72 g/mol and a chemical formula of C10H17ClN4O3 .

Scientific Research Applications

CDMTM has been studied for its potential applications in scientific research. It has been found to have a number of potential uses, including as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. CDMTM has also been studied for its potential as an anti-cancer agent, as an anti-inflammatory agent, and as a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

CDMTM has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using CDMTM is that it is a small molecule compound, which makes it easier to handle and store. Additionally, CDMTM is relatively inexpensive and can be easily synthesized using a variety of methods. However, CDMTM is also limited by its relatively short half-life, which means it must be used quickly after it is synthesized.

Future Directions

There are a number of potential future directions for research into CDMTM. One area of research is the development of more effective and efficient synthesis methods for CDMTM. Additionally, further research into the mechanism of action of CDMTM and its potential therapeutic applications is needed. Finally, further research into the biochemical and physiological effects of CDMTM is needed to better understand its potential therapeutic applications.

Synthesis Methods

CDMTM can be synthesized through a number of methods, including the following: the reaction of 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride with 5-chloro-2-methoxybenzamide in aqueous ethanol, the reaction of 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride with 5-chloro-2-methoxybenzamide in aqueous acetic acid, and the reaction of 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride with 5-chloro-2-methoxybenzamide in anhydrous dimethylformamide. The reaction of 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride with 5-chloro-2-methoxybenzamide in aqueous ethanol is the most commonly used method and is the most efficient way to produce CDMTM.

Biochemical Analysis

Biochemical Properties

DMTMM plays a crucial role in biochemical reactions due to its ability to activate carboxylic acids. It forms an active ester, releasing N-methylmorpholinium (NMM), which then reacts with amines, alcohols, or other nucleophiles. This interaction facilitates amide bond formation, making DMTMM a preferred coupling agent for various substrates, including sterically hindered amines and polysaccharides like hyaluronic acid .

Molecular Mechanism

DMTMM’s mechanism of action involves the formation of an active ester from carboxylic acids. This highly reactive ester can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The resulting N-methylmorpholinium by-product further contributes to its effects .

properties

IUPAC Name

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4/c1-21-10-5-4-8(15)6-9(10)12(20)16-7-11-17-13(22-2)19-14(18-11)23-3/h4-6H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWOMSAGXMUMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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